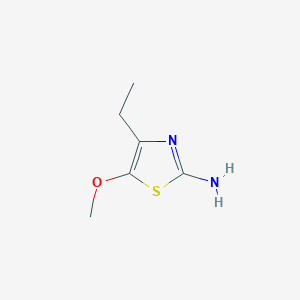

4-Ethyl-5-methoxy-thiazol-2-ylamine

説明

4-Ethyl-5-methoxy-thiazol-2-ylamine is a thiazole derivative characterized by an ethyl group at position 4, a methoxy group at position 5, and an amine substituent at position 2 of the heterocyclic ring. Thiazoles are five-membered aromatic compounds containing sulfur and nitrogen, known for their diverse pharmacological applications. Thiazole cores are frequently employed in drug discovery due to their ability to interact with biological targets, such as enzymes and receptors, via hydrogen bonding and hydrophobic interactions .

特性

分子式 |

C6H10N2OS |

|---|---|

分子量 |

158.22 g/mol |

IUPAC名 |

4-ethyl-5-methoxy-1,3-thiazol-2-amine |

InChI |

InChI=1S/C6H10N2OS/c1-3-4-5(9-2)10-6(7)8-4/h3H2,1-2H3,(H2,7,8) |

InChIキー |

MZFZUHPDUCUHOL-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(SC(=N1)N)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

5-Methylthiazol-2-ylamine

- Structure : Differs by having a methyl group at position 5 instead of methoxy and lacking the ethyl group at position 4.

- Pharmacological Relevance: Identified as a specified impurity in Meloxicam (a nonsteroidal anti-inflammatory drug), indicating regulatory significance in pharmaceutical quality control .

4-Methyl-2-phenylthiazole-5-carbohydrazide (Compound 2 in )

- Structure : Features a phenyl group at position 2 and a carbohydrazide moiety at position 5, differing significantly in substituent complexity.

- Synthetic Utility : Served as a precursor for anticancer thiadiazole and thiazole derivatives, such as compounds 7b (IC50 = 1.61 ± 1.92 µg/mL) and 11 (IC50 = 1.98 ± 1.22 µg/mL) against HepG-2 cells .

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

- Structure : Replaces the thiazole ring with a 1,3,4-thiadiazole core, retaining the amine group at position 2.

- Activity : Demonstrates insecticidal and fungicidal properties, attributed to the electron-deficient thiadiazole ring, which enhances electrophilic reactivity .

- Comparison : The thiadiazole core may confer broader-spectrum bioactivity but reduced metabolic stability compared to thiazole derivatives due to higher susceptibility to enzymatic degradation.

Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl Acetate Derivatives

- Structure : Hybrid molecules combining benzoxazole and tetrazole moieties, with an ethyl acetate side chain.

- Activity : Exhibits antimicrobial and anti-inflammatory properties, leveraging the tetrazole’s ability to mimic carboxylate groups in enzyme binding pockets .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups : Methoxy and ethyl groups in 4-Ethyl-5-methoxy-thiazol-2-ylamine may enhance lipophilicity, improving membrane permeability compared to 5-methyl analogs .

- Ring Modifications : Thiadiazole derivatives exhibit distinct activity profiles due to increased electrophilicity, whereas benzoxazole-tetrazole hybrids leverage heterocyclic diversity for multitarget engagement .

- Anticancer Potency : Bulky substituents (e.g., phenyl rings) in thiazole derivatives correlate with improved cytotoxicity, suggesting that 4-Ethyl-5-methoxy-thiazol-2-ylamine’s ethyl group might offer moderate steric advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。